Dipropylene glycol diglycidyl ether

Catalog No.
S1898183
CAS No.
41638-13-5
M.F
C12H22O5
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropylene glycol diglycidyl ether

CAS Number

41638-13-5

Product Name

Dipropylene glycol diglycidyl ether

IUPAC Name

2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C12H22O5/c1-9(3-13-5-11-7-15-11)17-10(2)4-14-6-12-8-16-12/h9-12H,3-8H2,1-2H3

InChI Key

HRYJRCRQCUEFLB-UHFFFAOYSA-N

SMILES

CC(COCC(C)OCC1CO1)OCC2CO2

Canonical SMILES

CC(COCC1CO1)OC(C)COCC2CO2

Dipropylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is synthesized from dipropylene glycol and epichlorohydrin, resulting in a compound characterized by its two oxirane functionalities. The chemical formula for dipropylene glycol diglycidyl ether is (C3H6O)nC6H10O3(C_3H_6O)_n\cdot C_6H_{10}O_3, with the IUPAC name being poly[oxy(methyl-1,2-ethanediyl)],α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-. This compound serves as a reactive diluent and flexibilizer in epoxy resin formulations, contributing to improved mechanical properties and impact resistance of the resulting materials .

There is no documented information on the specific mechanism of action of DGE in scientific research.

  • Skin irritation: Epoxides can react with skin proteins, causing irritation and sensitization [].
  • Eye irritation: Contact with eyes can cause irritation and corneal damage [].
, particularly those involving nucleophilic attack on its epoxide groups. These reactions can lead to the formation of cross-linked networks when combined with amines or thiols, which are commonly used in epoxy resin systems. The presence of two epoxide groups allows for a higher degree of cross-linking compared to monofunctional epoxides, enhancing the thermal and mechanical properties of the final polymer .

The biological activity of dipropylene glycol diglycidyl ether has been studied primarily concerning its toxicity and potential effects on human health. While it is generally considered to have low acute toxicity, prolonged exposure may lead to skin irritation and sensitization. Toxicological assessments indicate that the compound should be handled with care, particularly in occupational settings where exposure risks are higher. Its biodegradability and environmental impact are also subjects of ongoing research, particularly in relation to its use in coatings and adhesives .

Dipropylene glycol diglycidyl ether is synthesized through a multi-step process involving the following key steps:

  • Formation of Halohydrin: Dipropylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate.
  • Dehydrochlorination: The halohydrin undergoes dehydrochlorination using sodium hydroxide, resulting in the formation of dipropylene glycol diglycidyl ether along with by-products such as sodium chloride and water .
  • Quality Control: The epoxy equivalent weight is measured to ensure quality control during production.

This method allows for control over the molecular weight and functionality of the final product.

Dipropylene glycol diglycidyl ether has a wide range of applications, including:

  • Epoxy Resins: Used as a reactive diluent and flexibilizer in epoxy formulations for coatings, adhesives, sealants, and elastomers.
  • Waterborne Polymers: Its structure allows for some degree of water miscibility, making it suitable for applications requiring waterborne systems.
  • Shape Memory Polymers: Employed in producing polymers with unique thermomechanical properties that can revert to a predetermined shape upon heating .
  • Energy-Curable Coatings: Utilized in formulations that require curing under ultraviolet light or electron beams, enhancing flexibility while reducing uncured monomer content .

Several compounds share similarities with dipropylene glycol diglycidyl ether, including:

Compound NameStructure FeaturesUnique Characteristics
Polyethylene glycol diglycidyl etherDerived from polyethylene glycolHigher water solubility than dipropylene variant
Trimethylolpropane triglycidyl etherContains three glycidyl groupsHigh functionality leading to dense cross-linking
Butanediol diglycidyl etherDerived from butanediolLower viscosity compared to dipropylene variant
Glycerol diglycidyl etherDerived from glycerolBiobased alternative with potential environmental benefits

Dipropylene glycol diglycidyl ether is unique due to its balance between flexibility and mechanical strength, making it particularly valuable in applications requiring both properties without compromising performance .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

5

Exact Mass

246.14672380 g/mol

Monoisotopic Mass

246.14672380 g/mol

Heavy Atom Count

17

UNII

C5ZYJ8VZ76

General Manufacturing Information

Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Oxirane, 2,2'-[oxybis[(methyl-2,1-ethanediyl)oxymethylene]]bis-: ACTIVE

Dates

Modify: 2024-04-14

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